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molecular formula C14H13NO5 B8400812 3-Benzyloxy-5-methoxy-4-nitrophenol

3-Benzyloxy-5-methoxy-4-nitrophenol

Cat. No. B8400812
M. Wt: 275.26 g/mol
InChI Key: HHKHMUILGRKZJI-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

In 10N NaOH (5.8 ml, 58.0 mmol) and DMSO (20 ml), benzyl 5-fluoro-3-methoxy-2-nitrophenyl ether (5.35 g, 19.3 mmol) was stirred for 15 hours. The reaction mixture was poured in 1N HCl (100 ml), followed by extraction with ether (300 ml). The extract was washed with saturated brine (2×100 ml), dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from chloroform-ethyl acetate (4:1) eluate fractions, the title compound (1.43 g, 27%) was obtained as a brown oil.
Name
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
benzyl 5-fluoro-3-methoxy-2-nitrophenyl ether
Quantity
5.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].F[C:4]1[CH:5]=[C:6]([O:21][CH3:22])[C:7]([N+:18]([O-:20])=[O:19])=[C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:9]=1>CS(C)=O.Cl>[CH2:11]([O:10][C:8]1[CH:9]=[C:4]([OH:1])[CH:5]=[C:6]([O:21][CH3:22])[C:7]=1[N+:18]([O-:20])=[O:19])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
benzyl 5-fluoro-3-methoxy-2-nitrophenyl ether
Quantity
5.35 g
Type
reactant
Smiles
FC=1C=C(C(=C(C1)OCC1=CC=CC=C1)[N+](=O)[O-])OC
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (300 ml)
WASH
Type
WASH
Details
The extract was washed with saturated brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column, whereby from chloroform-ethyl acetate (4:1) eluate fractions

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=C(C1[N+](=O)[O-])OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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